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Abstract

ACP-319, also known as AMG-319, is a potent and selective small molecule inhibitor of the
delta isoform of phosphoinositide 3-kinase (PI3Kd). Initially developed by Amgen for
autoimmune diseases, its ability to modulate lymphocyte signaling led to its investigation as a
potential anti-cancer agent, particularly in B-cell malignancies. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and developmental history of
ACP-319. It details its biochemical and cellular activity, the rationale for its combination with the
Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, and summarizes key preclinical and
clinical findings. While further development of ACP-319 is not currently planned, the story of its
development offers valuable insights into the therapeutic targeting of the PI3K pathway and the
strategic evolution of drug development programs.

Discovery and Developmental History

ACP-319 was first identified and developed by Amgen under the designation AMG-319.[1] The
initial therapeutic focus for this selective PI3Kd inhibitor was on autoimmune conditions, such
as rheumatoid arthritis, owing to the critical role of PI3Kd in the function of immune cells.[1]
Subsequent research, however, highlighted its potential in oncology, specifically in inhibiting the
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proliferation of cancer cells. This led to a strategic pivot towards investigating its efficacy in
treating various cancers.[2]

In a key strategic move, Acerta Pharma acquired the rights to ACP-319.[3] This placed ACP-
319 in a portfolio alongside acalabrutinib (ACP-196), a highly selective second-generation BTK
inhibitor. AstraZeneca later acquired a majority stake in Acerta Pharma, further shaping the
developmental trajectory of ACP-319.[3][4][5] The primary focus of its clinical investigation
shifted to its use in combination with acalabrutinib for B-cell malignancies.[6]

Mechanism of Action

ACP-319 is a highly selective inhibitor of the p110d catalytic subunit of Class IA PI3K.[2] PI3K&
is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor
(BCR) signaling, which is often dysregulated in B-cell lymphomas.

Upon activation of the BCR, PI3KJd is recruited to the plasma membrane where it
phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second
messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream
signaling pathways, most notably the AKT/mTOR pathway, which promotes cell survival,
proliferation, and growth.

By selectively inhibiting PI3K&, ACP-319 blocks the production of PIP3, leading to the
downregulation of the PISK/AKT signaling cascade. This results in decreased phosphorylation
of AKT, a key downstream effector, ultimately inhibiting the pro-survival signals and inducing
apoptosis in malignant B-cells.[7]

Signaling Pathway
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ACP-319 inhibits PI3Kd, blocking the conversion of PIP2 to PIP3 and subsequent AKT
activation.

Quantitative Data

The potency and selectivity of ACP-319 have been characterized through various in vitro
assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of ACP-319 against PI3K

Isoforms
PI3K Isoform IC50 (nM)
PI3K3 18
PI3Ky 850
PI3KB 2,700
PI3Ka 33,000

Data sourced from MedchemExpress.

Table 2: Cellular Activity of ACP-319
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Assay Cell Type IC50

PAKTS473 Inhibition Neoplastic B-cell lines Low single to double digit nM

Human Whole Blood Assay
(HWB)

Human Whole Blood 16 nM

Data sourced from ASH Publications and J Med Chem.[2][7]

Experimental Protocols

This section outlines the generalized methodologies for key experiments used in the
characterization of ACP-319.

PI3Kd Homogeneous Time-Resolved Fluorescence
(HTRF) Kinase Assay

This assay quantitatively measures the enzymatic activity of PI3Kd and the inhibitory effect of
compounds like ACP-319.

Principle: The assay measures the production of PIP3 from PIP2 by PI3Kd. The detection
system uses a competitive immunoassay format with a Europium-labeled anti-GST antibody, a
GST-tagged PH domain that binds PIP3, and biotinylated PIP3 linked to a fluorescent acceptor
(e.g., APC). PIP3 produced by the kinase reaction displaces the biotinylated PIP3 from the
complex, leading to a decrease in the HTRF signal.

Protocol:

o Reaction Setup: In a 384-well plate, combine the PI3Kd enzyme, PIP2 substrate, and
varying concentrations of ACP-319 in a reaction buffer containing ATP and MgClI2.

 Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-
60 minutes) to allow for the enzymatic reaction to proceed.

» Detection: Stop the reaction and add the HTRF detection reagents (Europium-labeled
antibody, GST-PH domain, and biotin-PIP3-acceptor conjugate).
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o Signal Measurement: After a further incubation period, read the plate on an HTRF-
compatible plate reader, measuring the fluorescence emission at both donor and acceptor
wavelengths.

o Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor
concentration to determine the IC50 value.

Kinase Reaction Detection Data Acquisition & Analysis
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Workflow for the HTRF-based PI3Kd kinase assay.

p-AKT (Ser473) Western Blot Analysis in B-cell Lines

This method is used to assess the downstream cellular activity of ACP-319 by measuring the
phosphorylation of AKT.

Protocol:

e Cell Culture and Treatment: Culture B-cell lymphoma cell lines to a suitable density and then
treat with various concentrations of ACP-319 for a specified duration.

o Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase
inhibitors to preserve the phosphorylation state of proteins.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel
electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

e Immunoblotting:
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o Block the membrane to prevent non-specific antibody binding.
o Incubate with a primary antibody specific for phosphorylated AKT (Ser473).

o Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: Add a chemiluminescent substrate and visualize the protein bands using an
imaging system.

Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT or a
loading control (e.g., B-actin) to determine the effect of ACP-319 on AKT phosphorylation.
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Workflow for p-AKT Western Blot analysis.

In Vivo B-cell Lymphoma Xenograft Model
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This in vivo model is used to evaluate the anti-tumor efficacy of ACP-319, both as a single
agent and in combination therapies.

Protocol:

e Cell Line Preparation: Culture a suitable human B-cell lymphoma cell line (e.g., from a
diffuse large B-cell lymphoma).

¢ Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of
the human tumor cells.

e Tumor Implantation: Subcutaneously inject a suspension of the B-cell lymphoma cells into
the flank of the mice.

e Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Then, randomize
the mice into treatment groups (e.g., vehicle control, ACP-319, acalabrutinib, combination).
Administer the treatments according to the planned schedule (e.g., daily oral gavage).

o Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers at
regular intervals. Monitor the overall health and body weight of the mice.

e Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size),
euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker
analysis). Compare the tumor growth inhibition between the different treatment groups to
assess efficacy.

Summary of Preclinical and Clinical Findings

Preclinical studies demonstrated that ACP-319 potently and selectively inhibits PI3K9, leading
to the suppression of pAKT signaling and reduced viability of B-cell ymphoma cell lines.[7] In
vivo xenograft models showed that ACP-319 could inhibit tumor growth.[7]

The primary clinical investigation of ACP-319 was in combination with the BTK inhibitor
acalabrutinib. A Phase 1/2 study (NCT02328014) evaluated this combination in patients with
relapsed/refractory B-cell malignancies. The rationale for this combination was the potential for
synergistic or additive effects by targeting two key nodes in the BCR signaling pathway. While
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the combination showed some clinical activity, it was also associated with treatment-limiting
toxicities. Ultimately, a decision was made not to pursue further development of ACP-319.

Conclusion

ACP-319 (AMG-319) is a well-characterized, potent, and selective PI3Kd inhibitor that
progressed from a discovery program for autoimmune diseases to clinical trials in oncology. Its
development highlights the therapeutic potential of targeting the PI3K& pathway in B-cell
malignancies. Although its clinical development has been discontinued, the data generated
from the preclinical and clinical studies of ACP-319 have contributed to the broader
understanding of PI3Kd inhibition, including its therapeutic potential and associated challenges.
The journey of ACP-319 serves as an important case study for researchers and professionals
in the field of drug development, illustrating the complex interplay of efficacy, safety, and
strategic portfolio management in bringing new therapies to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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